molecular formula C16H11FN2O3 B2356158 N-(4-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide CAS No. 302922-51-6

N-(4-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B2356158
CAS No.: 302922-51-6
M. Wt: 298.273
InChI Key: CFQWDHJNINIZPM-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is a synthetic compound based on the privileged 4-hydroxy-2-quinolinone scaffold, a structure recognized for its diverse biological activities and significance in medicinal chemistry research . This core scaffold is known to exhibit a wide range of pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities, making it a valuable template for developing multi-target therapeutic agents . Compounds within this class have demonstrated potential as inhibitors of key enzymes like lipoxygenase (LOX), which is implicated in inflammatory processes and cancer pathophysiology . Furthermore, the 4-hydroxy-2-quinolinone structure is a key feature in several investigational drugs, such as Linomide and Tasquinimod, highlighting its importance in oncology and autoimmune disease research . The structural motif of quinolinone-3-carboxamides has also been explored for antibacterial applications and as inhibitors of the phosphatidylinositol 3-kinase (PI3Kα) pathway, a prominent target in anticancer drug discovery . This product is presented for research applications only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

N-(4-fluorophenyl)-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN2O3/c17-9-5-7-10(8-6-9)18-15(21)13-14(20)11-3-1-2-4-12(11)19-16(13)22/h1-8H,(H,18,21)(H2,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFQWDHJNINIZPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)N2)C(=O)NC3=CC=C(C=C3)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Quinoline Core

The quinoline backbone is typically constructed using cyclization reactions. Two predominant methods are employed:

Friedländer Quinoline Synthesis
This solvent-free method utilizes poly(phosphoric acid) (PPA) as a catalyst. For example, 1-(4-phenylquinolin-2-yl)propan-1-one is synthesized by heating a mixture of 2-aminobenzophenone and pentan-2,3-dione at 90°C in PPA. Adapting this approach, the quinoline core for the target compound can be formed by substituting appropriate starting materials, such as 2-amino-4-fluorobenzophenone, to introduce the fluorophenyl group early in the synthesis.

Isatoic Anhydride Route
An alternative pathway involves reacting isatoic anhydride with diethyl malonate in dimethylformamide (DMF) at 85°C. This yields ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate, a key intermediate. The reaction mechanism proceeds via malonate ester condensation, followed by cyclodehydration.

Reaction Component Conditions Yield (%)
Isatoic anhydride + diethyl malonate DMF, 85°C, 5 hours 40

Introduction of the 4-Fluorophenyl Group

The fluorophenyl moiety is incorporated via amidation or nucleophilic substitution.

Direct Amidation
The ester intermediate (e.g., ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate) is reacted with 4-fluoroaniline. In a representative procedure, the ester is suspended in ethanol, treated with excess hydrazine hydrate, and refluxed to form the hydrazide. Subsequent coupling with 4-fluorophenyl isocyanate under basic conditions yields the carboxamide.

Suzuki-Miyaura Coupling
A halogenated quinoline intermediate (e.g., 3-bromo-4-hydroxy-2-oxo-1,2-dihydroquinoline) undergoes palladium-catalyzed cross-coupling with 4-fluorophenylboronic acid. Optimal conditions include a Pd(PPh₃)₄ catalyst, potassium carbonate base, and a dioxane/water solvent system at 80°C.

Coupling Partner Catalyst System Yield (%)
4-Fluorophenylboronic acid Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O 75–85

One-Pot Synthesis Strategies

A patent-pending two-step protocol enables the synthesis of quinolone carboxamides in a single reactor. The method involves:

  • Quinoline Core Formation : Condensation of an isatin derivative with a β-keto ester in the presence of PPA.
  • In Situ Amidation : Direct addition of 4-fluoroaniline to the reaction mixture, eliminating intermediate isolation.

Key Advantages

  • Reduced purification steps.
  • Higher overall yields (80–90%).
  • Scalability for industrial production.

Industrial-Scale Production

Continuous Flow Reactors

Large-scale synthesis employs continuous flow systems to enhance heat and mass transfer. For example, a microreactor setup with a residence time of 10–15 minutes achieves 95% conversion in the cyclization step.

Purification Techniques

  • Recrystallization : The crude product is purified using dichloromethane/methanol mixtures, yielding >99% purity.
  • Chromatography : Silica gel column chromatography with ethyl acetate/hexane gradients resolves regioisomeric impurities.

Analytical Characterization

Spectroscopic Data

FT-IR Analysis

  • C=O stretch: 1697 cm⁻¹.
  • O-H stretch: 2700–3200 cm⁻¹.

NMR Spectroscopy

  • ¹H NMR (DMSO-d₆) : δ 12.1 (s, 1H, OH), 10.8 (s, 1H, NH), 8.2–7.1 (m, 8H, aromatic).
  • ¹³C NMR : δ 176.5 (C=O), 164.2 (C-F), 115–135 (aromatic carbons).

X-Ray Diffraction

Single-crystal X-ray analysis confirms the planar quinoline core and dihedral angles between the fluorophenyl and quinoline moieties (e.g., 15.7°).

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability
Multi-Step (Amidation) 65–75 98 Moderate
One-Pot 80–90 95 High
Industrial Flow 90–95 99 Very High

Challenges and Optimization

  • Byproduct Formation : Oxidative byproducts during amidation are minimized using inert atmospheres.
  • Solvent Selection : Replacing DMF with cyclopentyl methyl ether (CPME) reduces toxicity without compromising yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinoline-2,4-dione derivatives.

    Reduction: Formation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbinol.

    Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit DNA synthesis by interacting with topoisomerases or other enzymes involved in DNA replication. Additionally, it may modulate signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Structural and Pharmacological Comparison with Analogous Compounds

Substituent Variations and Their Impacts

Amide Nitrogen Substituents

The nature of the substituent on the amide nitrogen critically influences activity:

  • N-(3-Pyridylmethyl)-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamide: Displays 75.3% reduction in acetic acid-induced writhing in mice at 20 mg/kg (oral), surpassing standard analgesics . The 3-pyridylmethyl group enhances target binding via hydrogen bonding and π-π interactions .
  • N-(Pyridin-4-yl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide (3t): Pyridin-4-yl substituent may improve solubility but shows reduced potency compared to 3-pyridylmethyl analogs .
Quinoline Ring Modifications
  • 1-Phenyl vs.
Ring Saturation
  • Hexahydroquinoline Derivatives: N-(3-Pyridylmethyl)-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide exhibits polymorphism, complicating formulation despite retained analgesic activity .

Emerging Modifications and Patent Considerations

  • Deuterated Analogs : Deuterium-enriched versions (e.g., tasquinimod derivatives) exhibit improved pharmacokinetics and patentability .
  • Patent Barriers : Some analogs, like amides 14k–r, were excluded from development due to prior patenting as antitubercular agents .

Biological Activity

N-(4-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is a compound belonging to the quinoline derivatives class, known for its potential biological activities. This article explores its biological activity, synthesis methods, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline backbone with a carboxamide functional group and a 4-fluorophenyl substituent. The presence of the hydroxyl group is crucial for its biological activity, while the fluorine substitution enhances lipophilicity, potentially improving cell membrane permeability.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. This activity is essential in protecting cells from oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.

Antimicrobial and Antiviral Properties

In studies involving derivatives of the quinoline core, compounds similar to this compound have shown moderate antibacterial activity. However, no significant anti-HIV activity was observed at concentrations below 100 µM . The structure's modifications can lead to variations in biological efficacy.

Structure-Activity Relationship (SAR)

The biological activity of quinoline derivatives is highly influenced by their structural features. The following table summarizes key structural variations and their impact on biological properties:

Compound NameStructural FeaturesUnique Properties
N-(2,4-Di-tert-butylphenyl)-4-hydroxyquinolinoneBulky tert-butyl groupsEnhanced solubility and bioactivity
N-(4-chlorophenyl)-4-hydroxyquinolinoneChlorine substitutionVarying electrophilic properties
N-(methylsulfonylphenyl)-4-hydroxyquinolinoneSulfonyl groupIncreased polarity and potential for higher aqueous solubility

These variations illustrate how different substituents can affect solubility, bioactivity, and interaction profiles with biological targets.

Mechanistic Studies

Computational docking studies suggest that this compound can effectively bind to enzyme active sites, indicating its potential role as an inhibitor in metabolic pathways. Experimental assays have confirmed its significant antioxidant activity, reinforcing its therapeutic potential.

Case Studies and Research Findings

  • Antioxidant Activity Assessment : A study evaluated the antioxidant activity of several quinoline derivatives including this compound. The results indicated a strong correlation between the presence of hydroxyl groups and increased antioxidant efficacy.
  • Antibacterial Evaluation : In vitro testing revealed that certain derivatives exhibited moderate antibacterial effects against various strains. However, the specific compound's efficacy varied based on structural modifications .
  • Neuroprotective Studies : Related compounds have been studied for neuroprotective effects against oxidative stress-induced neuronal damage. These studies highlight the potential of quinoline derivatives in treating neurodegenerative diseases due to their ability to inhibit reactive oxygen species (ROS) production .

Q & A

Q. Tables for Key Comparisons

Substituent Biological Target IC₅₀ (µM) Source
4-FluorophenylEGFR Kinase0.8
3-ChlorophenylEGFR Kinase2.1
4-MethoxyphenylTopoisomerase II5.4

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